
4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Overview
Description
The compound is a derivative of fluoroindole . Fluoroindoles are a class of organic compounds that are used in the synthesis of various pharmaceuticals . They are characterized by the presence of a fluorine atom and an indole group in their structure .
Synthesis Analysis
While specific synthesis information for this compound was not found, fluoroindole derivatives are generally synthesized and characterized using modern spectroscopic techniques such as NMR, IR, and MS .
Chemical Reactions Analysis
The chemical reactions involving fluoroindole derivatives are diverse and depend on the specific derivative and reaction conditions . For instance, one study reported the hydrolysis of a fluoroindole derivative to an acid by the action of lithium hydroxide in MeOH–THF at room temperature .
Physical And Chemical Properties Analysis
Fluoroindoles are generally solid at room temperature, with a melting point in the range of 72-76 °C . They are typically soluble in organic solvents .
Scientific Research Applications
Anticancer Agent Development
This compound has been explored for its potential as an anticancer agent. Derivatives of this molecule have shown cytotoxic activities against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). These activities are assessed through assays like the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability and proliferation .
Molecular Docking Studies
The compound’s derivatives can be used in molecular docking studies to predict the interaction between the compound and target proteins. For instance, certain derivatives have demonstrated strong binding activity through hydrophobic interactions with the Pin1 protein, which is significant in the study of cancer biology .
Synthesis of Heterocyclic Systems
Indole, which is part of the compound’s structure, is a crucial heterocyclic system. It’s foundational in the synthesis of biologically active compounds, including drugs and indole alkaloids from plants. This compound could serve as a starting point for synthesizing new heterocyclic systems with potential biological properties .
GSK-3β Inhibition
Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against GSK-3β, a protein kinase involved in various cellular processes, including metabolism, neuronal cell development, and body pattern formation. Some derivatives exhibit high inhibitory potency, which could be beneficial in developing treatments for diseases like Alzheimer’s .
Mechanism of Action
Target of Action
Similar compounds with a 6-fluoro-1h-indol-3-yl structure have been synthesized and assessed for their cytotoxic activities against cancer cell lines
Mode of Action
Similar compounds have shown strong binding activity through hydrophobic interactions with proteins
Biochemical Pathways
Compounds with similar structures have been used in cancer research , suggesting that this compound may affect pathways related to cell growth and proliferation.
Result of Action
Similar compounds have shown cytotoxic activities against cancer cell lines , suggesting that this compound may have similar effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-10-13(19)4-5-14(15)16/h4-6,10-11,20H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJHHWLQYWLQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




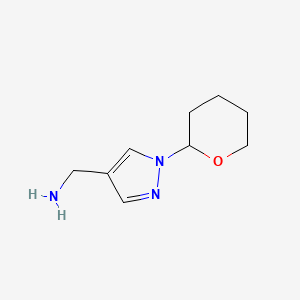
![Spiro[3.3]heptan-2-amine](/img/structure/B1444731.png)

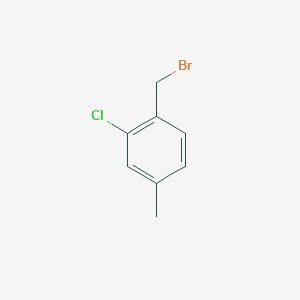
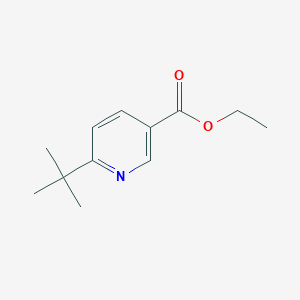
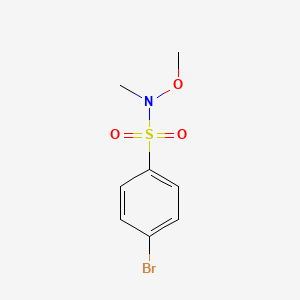
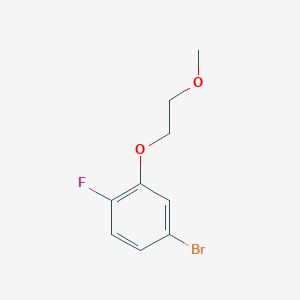


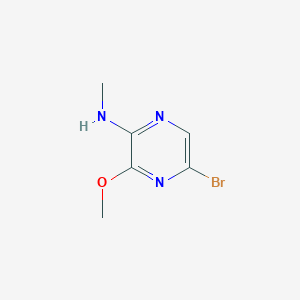
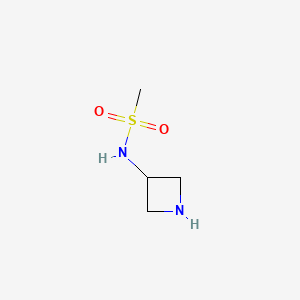
![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid](/img/structure/B1444749.png)
